![molecular formula C19H17F3N2O2S2 B2751750 2-[(2-Tosylethyl)thio]-4-(trifluoromethyl)-6-cyclopropylpyridine-3-carbonitrile CAS No. 625377-24-4](/img/structure/B2751750.png)
2-[(2-Tosylethyl)thio]-4-(trifluoromethyl)-6-cyclopropylpyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for this compound are not available, trifluoromethylpyridines, which are part of its structure, are key structural motifs in active agrochemical and pharmaceutical ingredients . They are synthesized using various methods, and their major use is in the protection of crops from pests .Molecular Structure Analysis
The molecular structure of this compound includes a trifluoromethyl group (-CF3), a pyridine ring, a cyclopropyl group, a carbonitrile group (-CN), and a tosylethylthio group. The trifluoromethyl group and the pyridine ring are common in agrochemicals and pharmaceuticals .Applications De Recherche Scientifique
Synthesis and Biological Activities
Synthesis of Biologically Active Compounds : A study by Karabasanagouda, Adhikari, and Parameshwarappa (2009) described the synthesis of a series of compounds related to bipyridine carbonitriles. These compounds demonstrated promising in vitro antibacterial and antifungal activities (Karabasanagouda, Adhikari, & Parameshwarappa, 2009).
Development of Antimicrobial Agents : Hussein et al. (2015) synthesized novel bipyridine carbonitriles with pyrazole and/or triazole moieties, showing significant antimicrobial activities against specific bacterial strains and fungi (Hussein, Al-Shareef, Aboellil, & Elhady, 2015).
Investigation of Antifungal and Antimicrobial Properties : Al-Omran, El-Khair, and Mohareb (2002) explored derivatives of thiophene carbonitrile, showing antimicrobial and antifungal potentials (Al-Omran, El-Khair, & Mohareb, 2002).
Antiviral Activity Research : Attaby, Ali, Elghandour, and Ibrahem (2006) focused on the synthesis of bipyridine carbonitrile derivatives, evaluating their antiviral activities against specific viruses (Attaby, Ali, Elghandour, & Ibrahem, 2006).
Chemical Synthesis and Structural Analysis
Development of Novel Chemical Compounds : Studies like those by Elkholy and Morsy (2006), and Jukić et al. (2010), focused on the synthesis of novel compounds related to pyridine carbonitriles and their structural characterization (Elkholy & Morsy, 2006); (Jukić, Cetina, Halambek, & Ugarković, 2010).
Exploring Novel Synthesis Pathways : Research by Dyachenko, Tkachev, and Dyachenko (2009) detailed the synthesis of related pyridine carbonitriles using specific reactions (Dyachenko, Tkachev, & Dyachenko, 2009).
Applications in Drug Design
- Molecular Docking and Drug Screening : Flefel, El-Sofany, El-Shahat, Naqvi, and Assirey (2018) conducted molecular docking and in vitro screening of novel pyridine derivatives, showing potential for antimicrobial and antioxidant activities (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Orientations Futures
Propriétés
IUPAC Name |
6-cyclopropyl-2-[2-(4-methylphenyl)sulfonylethylsulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O2S2/c1-12-2-6-14(7-3-12)28(25,26)9-8-27-18-15(11-23)16(19(20,21)22)10-17(24-18)13-4-5-13/h2-3,6-7,10,13H,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTXHJIONTWMED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCSC2=C(C(=CC(=N2)C3CC3)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Tosylethyl)thio]-4-(trifluoromethyl)-6-cyclopropylpyridine-3-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


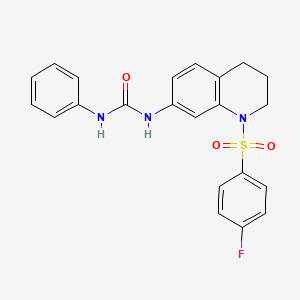
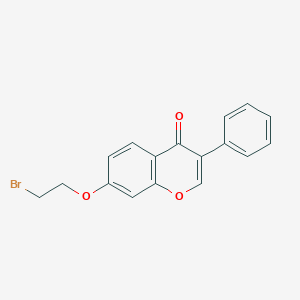
![8-ethoxy-1-(4-fluorophenyl)-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2751671.png)
![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2751672.png)
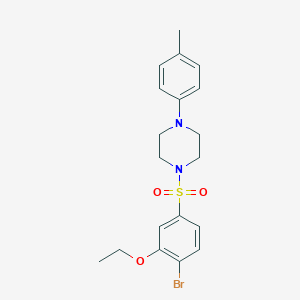
![Diethyl 5-[[4-[4-[[3,5-bis(ethoxycarbonyl)-4-methylthiophen-2-yl]carbamoyl]phenoxy]benzoyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2751678.png)
![2-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2751679.png)
![N-(furan-2-ylmethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2751680.png)

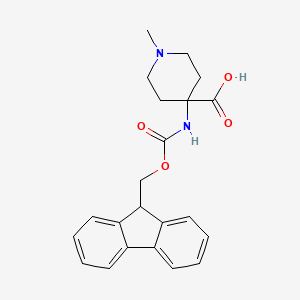
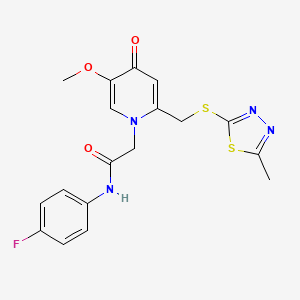

![N-(2-oxoindolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2751690.png)